molecular formula C8H8ClFOZn B6337722 MFCD11226467 CAS No. 1839069-73-6

MFCD11226467

Cat. No.: B6337722
CAS No.: 1839069-73-6
M. Wt: 240.0 g/mol
InChI Key: VEHYZKXFESNQGU-UHFFFAOYSA-M
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Description

3-Fluoro-4-methoxybenzylzinc chloride, also known by its MDL number MFCD11226467, is an organozinc compound with the molecular formula C8H8ClFOZn and a molecular weight of 239.97 g/mol . This compound is typically used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methoxybenzylzinc chloride is commonly prepared through the reaction of 3-fluoro-4-methoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

In industrial settings, the production of 3-fluoro-4-methoxybenzylzinc chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often supplied as a 0.5 M solution in THF .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxybenzylzinc chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving 3-fluoro-4-methoxybenzylzinc chloride depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-4-methoxybenzylzinc chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxybenzylzinc chloride primarily involves its role as a nucleophile in organic reactions. The benzylzinc chloride moiety can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The presence of the fluoro and methoxy groups on the aromatic ring can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobenzylzinc chloride
  • 4-Methoxybenzylzinc chloride
  • 3-Chloro-4-methoxybenzylzinc chloride

Uniqueness

3-Fluoro-4-methoxybenzylzinc chloride is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. These groups can significantly influence the compound’s reactivity and selectivity in various organic reactions, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

chlorozinc(1+);2-fluoro-4-methanidyl-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FO.ClH.Zn/c1-6-3-4-8(10-2)7(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHYZKXFESNQGU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[CH2-])F.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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